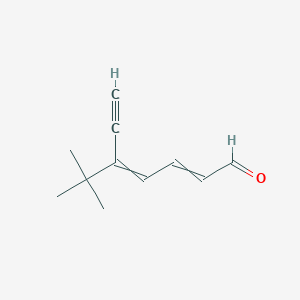

5-tert-Butylhepta-2,4-dien-6-ynal

Description

5-tert-Butylhepta-2,4-dien-6-ynal is a conjugated enynal featuring a tert-butyl substituent at the 5-position, a diene system (2,4-diene), and an aldehyde group at the 6-position. This compound is synthesized as an intermediate in organic synthesis, with experimental procedures detailed in the Supporting Information of relevant studies . Its structural complexity arises from the interplay of steric hindrance (tert-butyl group), conjugation (diene and alkyne), and electrophilicity (aldehyde). Commercial availability is noted at 50 ppm concentrations (e.g., Acros Organics), suggesting specialized applications in fine chemical synthesis or catalysis .

Properties

CAS No. |

36716-15-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-tert-butylhepta-2,4-dien-6-ynal |

InChI |

InChI=1S/C11H14O/c1-5-10(11(2,3)4)8-6-7-9-12/h1,6-9H,2-4H3 |

InChI Key |

YVIAPPHGPLGCQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC=CC=O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butylhepta-2,4-dien-6-ynal typically involves the reaction of tert-butylacetylene with appropriate aldehydes under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 5-tert-Butylhepta-2,4-dien-6-ynal may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butylhepta-2,4-dien-6-ynal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-tert-Butylhepta-2,4-dien-6-ynal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butylhepta-2,4-dien-6-ynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 5-tert-Butylhepta-2,4-dien-6-ynal can be contextualized against analogous enynals and substituted dienals. Key comparisons include:

Structural Analogues

- However, this also decreases thermal stability due to reduced steric protection of the conjugated system.

- 5-Methylhepta-2,4-dien-6-ynal : Replacing tert-butyl with methyl diminishes hydrophobicity and steric bulk, altering solubility in polar solvents and reaction kinetics.

- 5-Phenylhepta-2,4-dien-6-ynal : Aromatic substituents introduce π-π interactions, possibly stabilizing transition states in Diels-Alder reactions compared to aliphatic substituents.

Physicochemical Properties

Research Findings and Limitations

While experimental procedures for 5-tert-Butylhepta-2,4-dien-6-ynal are documented , direct comparative data with analogs (e.g., kinetic studies, computational modeling) are absent in the provided evidence. Further studies are needed to quantify steric and electronic effects on reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.